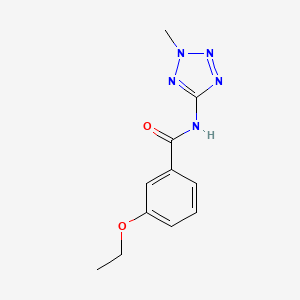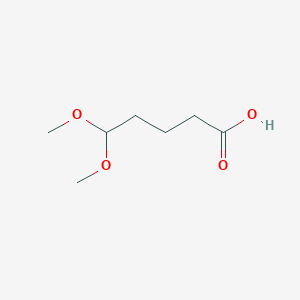
5,5-Dimethoxypentanoic acid
Vue d'ensemble
Description
5,5-Dimethoxypentanoic acid (also known as 5,5-Dimethoxyvaleric acid ) is a chemical compound with the molecular formula C7H14O4 . It falls under the category of organic acids and is characterized by the presence of two methoxy (–OCH3) groups attached to the pentanoic acid backbone. The compound’s systematic IUPAC name is This compound .
Applications De Recherche Scientifique
Synthesis of Statin Precursors
5,5-Dimethoxypentanoic acid is used in the enantioselective hydrogenation of ethyl 5,5-dimethoxy-3-oxopentanoate. This process is crucial for synthesizing ethyl 3-hydroxy-5,5-dimethoxypentanoate, a key intermediate in manufacturing statin drugs, which are important for cholesterol management (Korostylev et al., 2008).
Antifungal Applications
Another significant application of dimethoxy derivatives, like 2,5-dimethoxybenzoic acid, is in antifungal treatments. Studies have shown their effectiveness in inhibiting the growth of postharvest decay pathogens in strawberries, indicating potential in agricultural and food preservation sectors (Lattanzio et al., 1996).
Hydrogen Storage Material
Dimethoxymethane, a compound related to this compound, is explored as a hydrogen storage material. Its steam reforming requires a bifunctional catalyst, making it a potential candidate for small hydrogen sources (Sun et al., 2006).
Electrophilic Character Assessment
Thianthrene 5-oxide is used as a chemical probe to assess the electronic character of oxygen transfer agents, which is a critical aspect in understanding the reactivity and applications of various organic compounds, including dimethoxy derivatives (Adam & Golsch, 1994).
Electrochemical Applications
The electrochemical synthesis of polymers from dimethoxyaniline derivatives, like 2,5-dimethoxyaniline, is significant in enhancing the detection of amino acids like glutamic acids. This application is vital in biochemistry and medical diagnostics (Zeng et al., 2019).
Melanin-Like Polymer Synthesis
5,6-Dimethoxyindole-2-carboxylic acid is electrochemically polymerized to form poly(5,6-dimethoxyindole-2-carboxylic acid) (PDMICA), a melanin-like polymer. This polymer exhibits unique electrochromic properties and structural features, finding potential applications in materials science (Povlich et al., 2010).
Propriétés
IUPAC Name |
5,5-dimethoxypentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-10-7(11-2)5-3-4-6(8)9/h7H,3-5H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGMIDHGDONRJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCCC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473036 | |
| Record name | 5,5-dimethoxypentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6719-33-1 | |
| Record name | 5,5-dimethoxypentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5-dimethoxypentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

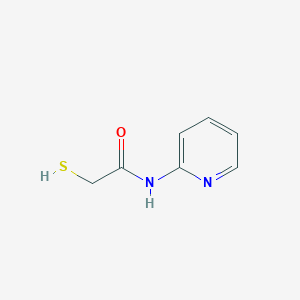



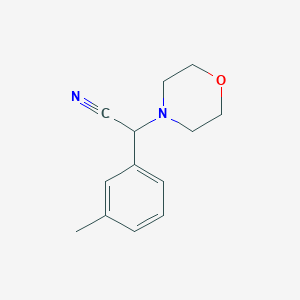
![2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B3385811.png)
![1-Benzyl-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B3385819.png)
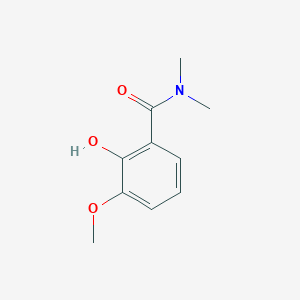
![2-{[(2-Chlorophenyl)methoxy]methyl}oxirane](/img/structure/B3385843.png)


![Pyrazolo[3,2-C][1,2,4]triazin-4-OL](/img/structure/B3385864.png)
